molecular formula C33H27N3O6S3 B14636431 1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- CAS No. 56221-25-1

1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)-

Cat. No.: B14636431
CAS No.: 56221-25-1
M. Wt: 657.8 g/mol
InChI Key: WCRHMAPGTDMALG-UHFFFAOYSA-N
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Description

1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines These compounds are characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- typically involves the condensation of primary amines with formaldehyde. The general reaction can be represented as follows: [ 3 \text{RCHO} + 3 \text{NH}_3 \rightarrow (\text{RCHNH})_3 + 3 \text{H}_2\text{O} ] In this case, the primary amine would be 2-naphthalenylsulfonylamine, and the reaction is carried out under controlled conditions to ensure the formation of the desired hexahydro-1,3,5-triazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with metal ions and other electrophilic species, facilitating various chemical reactions. The compound’s ability to act as a ligand allows it to participate in coordination chemistry, influencing the reactivity and stability of metal complexes .

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-1,3,5-triazine: The parent compound without the naphthalenylsulfonyl groups.

    1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: A derivative with methyl groups instead of naphthalenylsulfonyl groups.

    Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine: A similar compound with hydroxyethyl groups.

Uniqueness

These groups enhance the compound’s ability to form stable complexes and participate in various chemical reactions, making it valuable in both research and industrial applications .

Properties

CAS No.

56221-25-1

Molecular Formula

C33H27N3O6S3

Molecular Weight

657.8 g/mol

IUPAC Name

1,3,5-tris(naphthalen-2-ylsulfonyl)-1,3,5-triazinane

InChI

InChI=1S/C33H27N3O6S3/c37-43(38,31-16-13-25-7-1-4-10-28(25)19-31)34-22-35(44(39,40)32-17-14-26-8-2-5-11-29(26)20-32)24-36(23-34)45(41,42)33-18-15-27-9-3-6-12-30(27)21-33/h1-21H,22-24H2

InChI Key

WCRHMAPGTDMALG-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(CN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)S(=O)(=O)C6=CC7=CC=CC=C7C=C6

Origin of Product

United States

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